2-Decanone

Overview

Description

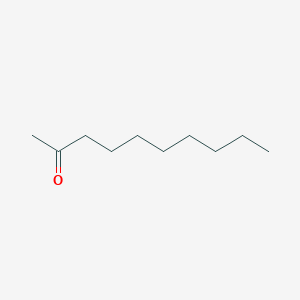

2-Decanone (CAS 693-54-9), a methyl ketone with the molecular formula C₁₀H₂₀O and molecular weight 156.30 , is a naturally occurring compound found in essential oils of plants such as Ruta chalepensis . It is widely used as a flavoring agent in food and fragrances due to its fruity, citrus-like aroma . Structurally, it features a ketone group at the second carbon of a 10-carbon chain, contributing to its physicochemical properties, including a boiling point of ~210–215°C . Regulatory assessments by EFSA and RIFM confirm its safety profile, with toxicological endpoints covered by read-across analogs like 2-heptanone .

Preparation Methods

Transition Metal-Catalyzed β-Hydrogen Transfer

Reaction Mechanism and Catalytic System

The most efficient method for synthesizing 2-decanone involves rhodium- or iridium-catalyzed β-hydrogen transfer from a precursor ketone to an olefin. This approach, detailed in US6252118B1 , utilizes a transition metal catalyst (e.g., tris(triphenylphosphine)rhodium(I) chloride) and 2-amino-3-picoline as a coordinating ligand. The reaction proceeds via four steps:

-

Ketimine Formation : Condensation of the precursor ketone (e.g., benzyl acetone) with 2-amino-3-picoline generates a ketimine intermediate.

-

C–C Bond Cleavage : The rhodium catalyst coordinates to the pyridine moiety, facilitating cleavage of the β-carbon–carbon bond and β-hydrogen elimination to form an olefin.

-

Olefin Insertion : A reactant olefin (e.g., 1-octene) inserts into the metal–carbon bond, forming a new ketimine.

-

Hydrolysis : Water hydrolyzes the ketimine to yield this compound and regenerate the amine ligand .

This method achieves yields of 75–96% under optimized conditions (150°C, 48 hours) and tolerates diverse olefins, including cyclic and aromatic substrates (Table 1).

Experimental Protocol and Optimization

A representative procedure from US6252118B1 involves:

-

Reactants : Benzyl acetone (0.22 mmol), 1-octene (2.18 mmol), 2-amino-3-picoline (0.046 mmol).

-

Catalyst : Tris(triphenylphosphine)rhodium(I) chloride (10 mol%).

-

Conditions : Toluene solvent, 150°C, 48 hours.

Post-reaction analysis by gas chromatography confirmed a 75% yield of this compound. Increasing the catalyst loading to 13 mol% improved yields to 89–96% , while shorter reaction times (24 hours) reduced efficiency to 61% .

Table 1: Olefin Substrates and Corresponding Yields in this compound Synthesis

| Olefin | Product | Yield (%) |

|---|---|---|

| 1-Hexene | 2-Octanone | 86 |

| 3,3-Dimethyl-1-butene | 5,5-Dimethyl-2-hexanone | 100 |

| Vinylcyclohexane | 4-Cyclohexyl-2-butanone | 42 |

| Cyclohexene | Cyclohexylmethyl ketone | 55 |

| 1-Pentene | 2-Heptanone | 61 |

Advantages and Limitations

-

Advantages : High atom economy, recyclable amine ligands, and compatibility with functionalized olefins.

-

Limitations : Requires expensive rhodium catalysts and prolonged reaction times.

Acid-Catalyzed Condensation of Carboxylic Acids

Thorium Oxide-Mediated Decarboxylation

A traditional route to this compound involves heating nonanoic (pelargonic) acid and acetic acid over thorium oxide (ThO₂) at 425°C . The reaction proceeds via ketonic decarboxylation:

This method, while straightforward, suffers from low selectivity due to competing radical pathways and catalyst deactivation. Yields are rarely reported but are presumed inferior to catalytic methods .

Alternative Acid Catalysts

Solid acids like zeolites or sulfated zirconia have been explored to improve efficiency, though data specific to this compound remain scarce.

Hydrogenation of Unsaturated Precursors

Alkynol Hydrogenation

ChemicalBook notes that this compound can be synthesized via hydrogenation of unsaturated precursors, likely 2-decyn-1-ol. Palladium or nickel catalysts facilitate alkyne reduction to the corresponding ketone:

This method’s viability depends on precursor availability and hydrogenation selectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Transition Metal | 75–96 | 150 | High | Moderate |

| Thorium Oxide | <50 | 425 | Low | Low |

| Hydrogenation | N/A | 100–200 | Moderate | High |

The transition metal-catalyzed method is superior for laboratory-scale synthesis, whereas hydrogenation may suit industrial contexts with accessible precursors.

Chemical Reactions Analysis

2-Decanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Development

2-Decanone has been utilized in the synthesis of brushed block copolymers, which are important for drug delivery systems. These copolymers can be conjugated through acid-labile linkers to enhance their efficacy in targeted drug delivery applications .

Case Study:

A study published in Pharmaceutical Research demonstrated that this compound-based micelles could effectively deliver drugs with controlled release properties, showcasing its potential in pharmaceutical formulations .

Fumigant and Pesticide Use

This compound exhibits significant fumigant activity against agricultural pests, particularly the maize weevil. It has been evaluated for its efficacy as a natural pesticide, providing an environmentally friendly alternative to synthetic chemicals .

Data Table: Efficacy of this compound Against Pests

Food Industry Applications

In the food industry, this compound is valued for its flavoring properties. It adds ketonic notes to cheese and enhances fermented flavors in fruits like apples and pears. Its presence in various food products makes it a useful additive for flavor enhancement .

Case Study:

Research indicates that this compound can influence the aroma profile of dairy products, thus improving consumer acceptance and sensory experience .

Toxicological Studies

Toxicological assessments of this compound indicate that it has low acute toxicity but can exhibit adverse effects at higher concentrations. Studies have shown that while it is generally safe for use in food and pharmaceuticals, caution should be exercised regarding its concentration levels .

Biomarker Potential

Recent studies suggest that this compound may serve as a biomarker for certain dietary patterns due to its presence in specific foods like kohlrabi. This characteristic opens avenues for research into dietary impacts on health conditions such as nonalcoholic fatty liver disease and inflammatory bowel diseases .

Mechanism of Action

The mechanism of action of 2-decanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including oxidation and reduction. Its fumigant activity against pests like the maize weevil is attributed to its ability to interfere with the insect’s respiratory system, leading to suffocation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-decanone and homologous ketones:

- Chain Length and Polarity: Longer-chain ketones (e.g., 2-undecanone, 2-dodecanone) exhibit higher boiling points and lower volatility due to increased van der Waals interactions .

- Solubility and Diffusion: this compound has a self-diffusion coefficient distinct from n-decanenitrile and methyl carbonates, with prediction errors 2.2× lower than hexyl methyl carbonate .

Occurrence in Natural Products

- Essential Oils: In Tunisian Ruta chalepensis, this compound constitutes 2.42–8.96% of essential oil, while 2-undecanone dominates at 25.94–77.18% . Palestinian Ruta chalepensis contains 8.15% 2-nonanone but negligible this compound, highlighting regional variation due to climatic factors .

- Microbial Production: Bacillus strains produce this compound alongside 2-octanone and 2-dodecanone, which inhibit Fusarium solani .

Toxicological and Environmental Profiles

| Parameter | This compound | 2-Heptanone (Read-Across Analog) |

|---|---|---|

| Genotoxicity | Negative (via 2-heptanone data) | Negative |

| Reproductive Toxicity | MOE > 100 | MOE > 100 |

| Environmental Fate | Not PBT | Not PBT |

- Safety Margins: this compound’s skin sensitization risk is below the Dermal Sensitization Threshold (900 μg/cm²) .

- Ecotoxicity: Both this compound and 2-undecanone degrade rapidly in the environment, minimizing bioaccumulation risks .

Research Findings and Gaps

- Antimicrobial Activity: this compound exhibits moderate antifungal activity but is less potent than 2-undecanone against Meloidogyne incognita .

- Odor Impact: In fermented yogurt, this compound contributes to "rancid" notes, whereas 2-undecanone enhances fruity aromas .

- Data Limitations: Quantitative structure-activity relationship (QSAR) models for this compound rely heavily on analogs; direct ecotoxicity data are scarce .

Biological Activity

2-Decanone, a ketone with the chemical formula , has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, toxicity assessments, and potential applications in various fields, supported by case studies and research findings.

This compound is a colorless liquid with a distinctive odor, found in various natural sources including meats, dairy products, fruits, and essential oils from plants such as Ruta species. It is also present in significant concentrations in hop oil and milk .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. It has been identified as a strong fumigant against the maize weevil (Sitophilus zeamais), showcasing its potential as a biopesticide . In laboratory settings, this compound has demonstrated inhibitory effects on various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its utility in food preservation and safety .

| Microorganism | Effect of this compound |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Pseudomonas aeruginosa | Inhibition of growth |

2. Toxicity Assessments

The safety profile of this compound has been evaluated through various toxicity studies. A comprehensive assessment indicated that it is not genotoxic and has a high margin of exposure (MOE) for repeated dose toxicity and reproductive toxicity . The No Observed Adverse Effect Level (NOAEL) was determined to be 20 mg/kg/day based on subchronic studies .

- Genotoxicity : No significant mutagenic effects were observed in Ames tests.

- Repeated Dose Toxicity : NOAEL established at 20 mg/kg/day .

- Reproductive Toxicity : MOE > 100 indicates low risk .

3. Immunomodulatory Effects

In studies involving human monocytes, aliphatic ketones like this compound were shown to suppress phagocytic activity in a concentration-dependent manner. This suggests potential implications for immune response modulation, particularly in individuals with compromised immune systems such as alcoholics .

Case Study 1: Fumigant Efficacy Against Maize Weevil

A study evaluated the fumigant activity of this compound against the maize weevil. Results showed that while effective, it was less repellent compared to other alkanones. This finding highlights the need for further exploration into enhancing its efficacy for pest control applications .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antibacterial properties of volatile organic compounds (VOCs) revealed that this compound significantly inhibited the growth of pathogenic bacteria. The study emphasized its potential role in food safety and preservation strategies against common foodborne pathogens .

Q & A

Q. Basic: What analytical methods are recommended to confirm the purity and structural identity of 2-Decanone in laboratory settings?

Answer:

To confirm purity and structural identity, researchers should use a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and quantifies this compound while verifying molecular mass and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra provide detailed information on hydrogen and carbon environments, confirming the ketone group at position 2 and alkyl chain structure .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm) .

- Boiling Point Analysis: Cross-referencing experimental boiling points (e.g., ~210–215°C) with literature values ensures consistency .

Table 1: Key spectroscopic identifiers for this compound

| Technique | Key Data | Reference |

|---|---|---|

| H NMR | δ 2.42 (t, J=7.5 Hz, 2H, COCH) | |

| FTIR | 1715 cm (C=O stretch) | |

| GC-MS Retention | ~12.3 min (non-polar column) |

Q. Advanced: How can researchers resolve discrepancies in reported thermodynamic data for this compound, such as gas-phase acidity (ΔrG°)?

Answer:

Discrepancies in thermodynamic data (e.g., ΔrG° = 1494 ± 8.8 kJ/mol ) may arise from experimental conditions or computational approximations. Methodological approaches include:

- Replication Studies: Reproduce experiments using standardized protocols (e.g., high-purity samples, controlled humidity) .

- Computational Validation: Compare experimental data with ab initio calculations (e.g., density functional theory (DFT) for gas-phase acidity) .

- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) and statistical variance .

- Literature Synthesis: Conduct a scoping review to identify contextual factors (e.g., solvent effects, ion source variations in mass spectrometry) .

Q. Basic: What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Answer:

Synthesis challenges include:

- Low Solubility: this compound’s hydrophobicity (logP ~3.8) complicates aqueous-phase reactions. Use polar aprotic solvents (e.g., acetone) or surfactants to improve miscibility .

- Byproduct Formation: Oxidation of secondary alcohols or Friedel-Crafts acylation may yield impurities. Optimize reaction time/temperature and employ purification techniques (e.g., fractional distillation) .

- Scale-up Limitations: Lab-scale methods (e.g., ketonization of decanoic acid) may lack industrial feasibility. Pilot studies using continuous-flow reactors are recommended .

Q. Advanced: How can researchers design experiments to investigate this compound’s role in metabolic disorders like non-alcoholic fatty liver disease (NAFLD)?

Answer:

Experimental design considerations:

- Model Systems: Use in vitro hepatocyte cultures or in vivo rodent models with high-fat diets to simulate NAFLD .

- Dosage Optimization: Conduct dose-response studies (e.g., 0.1–10 mM) to identify toxicity thresholds and bioactive concentrations .

- Biomarker Analysis: Quantify this compound in biological matrices (e.g., serum, feces) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Mechanistic Studies: Apply RNA sequencing or metabolomics to identify pathways affected by this compound exposure (e.g., lipid metabolism genes) .

Table 2: Key parameters for metabolic studies

| Parameter | Recommendation | Reference |

|---|---|---|

| Exposure Duration | 4–12 weeks (rodent models) | |

| LC-MS/MS Method | LOD: 0.01 ng/mL, LOQ: 0.03 ng/mL |

Q. Basic: What safety protocols are essential for handling this compound in laboratory environments?

Answer:

Refer to Safety Data Sheets (SDS) for guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers away from oxidizers and ignition sources .

Q. Advanced: How can computational chemistry tools enhance the study of this compound’s reactivity and interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Model lipid bilayer interactions to predict membrane permeability .

- Docking Studies: Identify binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Quantitative Structure-Activity Relationship (QSAR): Correlate structural features (e.g., alkyl chain length) with toxicity profiles .

- Spectroscopic Predictions: Software like Gaussian or ORCA simulates IR/NMR spectra for comparison with experimental data .

Q. Basic: What are the best practices for literature review and data extraction in this compound research?

Answer:

- Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND metabolism NOT industrial") .

- Critical Appraisal: Prioritize peer-reviewed studies from journals with impact factors >3.0 .

- Data Synthesis: Extract thermodynamic, spectroscopic, and biological data into standardized tables for cross-study analysis .

Q. Advanced: How should researchers address contradictory findings in this compound’s environmental persistence and biodegradation?

Answer:

- Standardized Testing: Follow OECD guidelines for biodegradability assays (e.g., Closed Bottle Test) under varying pH/temperature conditions .

- Microbiome Analysis: Use 16S rRNA sequencing to identify microbial consortia involved in degradation .

- Longitudinal Studies: Monitor half-life in soil/water systems for ≥6 months to account for slow degradation kinetics .

Properties

IUPAC Name |

decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNGDIORYACQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022104 | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

[ChemIDplus] 71 °C | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol) | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.821-0.831 (20°) | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

693-54-9 | |

| Record name | 2-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX543OLT0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.